Product packaging for (3-Aminophenyl)(cyclopropyl)methanone(Cat. No.:CAS No. 162174-75-6)

(3-Aminophenyl)(cyclopropyl)methanone

Cat. No.: B063209
CAS No.: 162174-75-6
M. Wt: 161.2 g/mol
InChI Key: PPFDHHLTYPCZQS-UHFFFAOYSA-N
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Description

(3-Aminophenyl)(cyclopropyl)methanone is a high-purity chemical building block of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates both a primary aromatic amine and a cyclopropyl ketone, two highly versatile functional groups that enable its use in the construction of complex molecular architectures. The aromatic amine serves as a handle for amide bond formation or diazotization reactions, while the electron-withdrawing cyclopropyl ketone moiety can influence the electronics of the aromatic ring and participate in nucleophilic addition or reductive amination.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO B063209 (3-Aminophenyl)(cyclopropyl)methanone CAS No. 162174-75-6

Properties

IUPAC Name

(3-aminophenyl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFDHHLTYPCZQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435229
Record name (3-Aminophenyl)(cyclopropyl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162174-75-6
Record name (3-Aminophenyl)(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-aminophenyl)(cyclopropyl)methanone
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Synthesis Methodologies for 3 Aminophenyl Cyclopropyl Methanone and Analogues

General Synthetic Strategies for Aryl Cyclopropyl (B3062369) Ketones

The formation of the aryl cyclopropyl ketone scaffold is a critical step. There are several robust and straightforward methods available for this purpose. nih.gov One of the most common approaches is the Friedel-Crafts acylation of an aromatic ring with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution directly installs the cyclopropyl ketone group onto the aryl core.

Another widely used strategy involves the cyclopropanation of an α,β-unsaturated aryl ketone (an aryl chalcone). A classic method for this transformation is the Corey-Chaykovsky reaction. This reaction typically employs a sulfur ylide, such as trimethylsulfoxonium (B8643921) iodide, which reacts with the chalcone (B49325) to form the cyclopropyl ring. nih.gov A general procedure involves dissolving the trimethylsulfoxonium iodide in a solvent mixture like THF/DMSO, adding a base like sodium hydride, and then introducing the unsaturated ketone to initiate the cyclopropanation. nih.gov

Additionally, methods based on hydrogen-borrowing catalysis have been developed for the α-cyclopropanation of ketones. acs.org This transformation can proceed via the alkylation of a ketone with a substrate containing a pendant leaving group, followed by an intramolecular displacement to afford the cyclopropanated product. acs.org

Method Description Typical Reagents
Friedel-Crafts Acylation Direct acylation of an aromatic ring with a cyclopropyl acylating agent.Cyclopropanecarbonyl chloride, AlCl₃
Cyclopropanation of Chalcones Addition of a methylene (B1212753) group across the double bond of an α,β-unsaturated ketone.Trimethylsulfoxonium iodide, NaH
Hydrogen-Borrowing Catalysis α-cyclopropanation via an alkylation-intramolecular displacement sequence.Metal catalyst (e.g., Ru, Ir), base

Amination Approaches for meta-Substituted Anilines

Achieving meta-substitution on an aniline (B41778) ring is a significant synthetic challenge due to the ortho- and para-directing nature of the amino group. For the synthesis of (3-Aminophenyl)(cyclopropyl)methanone, the amino group is typically introduced by the reduction of a precursor containing a meta-directing group, most commonly a nitro group.

However, modern chemistry has seen the development of direct C–H amination strategies that can achieve meta-selectivity. Transition-metal catalysis, particularly with palladium, has enabled the meta-C–H amination of anilines using specifically designed ligands and a transient mediator. nih.gov For instance, a method utilizing a modified norbornene as a transient mediator in conjunction with a mono-protected 3-amino-2-hydroxypyridine (B57635) ligand has proven effective for the meta-amination of various aniline substrates. nih.gov This approach is compatible with a range of functional groups and can be applied to complex molecules. researchgate.net Brønsted acid-catalyzed reactions have also been developed to selectively perform meta-amination of anisidines, which serve as aniline precursors. researchgate.netnih.gov These methods reverse the conventional site-selectivity and provide a direct route to meta-substituted anilines. researchgate.netnih.gov

Approach Description Key Features
Reduction of Nitro Group Reduction of a meta-nitroaryl precursor to the corresponding aniline.Most common and reliable method.
Mediated C–H Amination Palladium-catalyzed direct amination at the meta position using a mediator.Achieves unconventional selectivity. nih.gov
Brønsted Acid Catalysis Metal-free, one-pot procedure for meta-amination of aniline derivatives.High functional group tolerance. researchgate.netnih.gov

Cyclopropanation Reactions in this compound Synthesis

Cyclopropanation refers to any chemical process that generates a cyclopropane (B1198618) ring. wikipedia.org The high ring strain in cyclopropanes makes their synthesis challenging, often requiring highly reactive species like carbenes or ylides. wikipedia.org

In the context of synthesizing this compound or its precursors, cyclopropanation is often achieved from α,β-unsaturated carbonyl compounds. The reaction of an aryl-substituted α,β-unsaturated ketone with a sulfur ylide, as mentioned in the Corey-Chaykovsky reaction, is a prime example. nih.gov Another well-established method is the Simmons-Smith reaction, which uses a carbenoid, typically iodomethylzinc iodide (formed from diiodomethane (B129776) and a zinc-copper couple), to convert an alkene into a cyclopropane derivative. wikipedia.orgcsjmu.ac.in This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. csjmu.ac.in Diazo compounds can also be used to generate carbenes for cyclopropanation, often with metal catalysis to control reactivity. wikipedia.org

Reductive Transformations in Preparative Routes of this compound Precursors

The most common and practical synthetic route to this compound involves the reduction of its nitro analogue, (3-nitrophenyl)(cyclopropyl)methanone. This precursor is readily synthesized via the Friedel-Crafts acylation of nitrobenzene (B124822) with cyclopropanecarbonyl chloride. The nitro group acts as a meta-director, ensuring the correct substitution pattern.

Once the nitro precursor is obtained, the nitro group is reduced to an amine. This transformation is a cornerstone of aromatic chemistry. A variety of reducing agents can be employed for this purpose. A classic and cost-effective method is the use of a metal in acidic media, such as iron powder with hydrochloric acid (Fe/HCl) or tin(II) chloride (SnCl₂). researchgate.net Catalytic hydrogenation is another widely used method, employing catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. This method is often preferred for its clean reaction profile and high yields.

A synthesis for the related compound (3-Aminophenyl)(morpholino)methanone illustrates this sequence effectively: a precursor is first nitrated, and the resulting nitro compound is then reduced using iron and hydrochloric acid to form the final aminophenyl product. researchgate.net

Reducing Agent Typical Conditions Advantages
Fe / HCl Iron powder, hydrochloric acid, often in ethanol/water.Cost-effective, widely used in industry. researchgate.net
SnCl₂ / HCl Tin(II) chloride dihydrate, concentrated hydrochloric acid.Effective for laboratory-scale synthesis.
Catalytic Hydrogenation H₂ gas, Pd/C or PtO₂ catalyst, solvent (e.g., ethanol, ethyl acetate).Clean reaction, high yields, avoids acidic waste.

Cross-Coupling Strategies in the Synthesis of Related Analogues

Cross-coupling reactions are powerful tools for creating analogues of this compound by forming new carbon-carbon or carbon-heteroatom bonds. These reactions typically start with a functionalized precursor, such as a halogenated version of the molecule (e.g., (3-amino-4-bromophenyl)(cyclopropyl)methanone).

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form C–N bonds. It allows for the coupling of an aryl halide or triflate with a wide variety of amines, providing access to a diverse range of aniline analogues that would be difficult to synthesize otherwise. galchimia.com

Suzuki coupling, another palladium-catalyzed reaction, couples an organoboron compound (like an arylboronic acid) with an aryl halide. This allows for the introduction of new aryl or heteroaryl substituents onto the aromatic ring of the core structure. Similarly, other cross-coupling reactions like Heck (with alkenes) and Sonogashira (with terminal alkynes) can be employed to further functionalize the molecule, leading to a wide array of structurally diverse analogues.

Organocatalytic and Metal-Catalyzed Synthetic Pathways for Structural Elaboration

Beyond traditional cross-coupling, advanced organocatalytic and metal-catalyzed methods offer sophisticated pathways for structural elaboration. Visible light photocatalysis has emerged as a powerful strategy for activating aryl cyclopropyl ketones. nih.gov For instance, a photocatalytic system can induce a one-electron reduction of the ketone to a radical anion, which can then participate in formal [3+2] cycloaddition reactions with olefins to generate highly substituted cyclopentane (B165970) rings. nih.govresearchgate.net

Nickel catalysis has been employed for the reductive ring-opening of aryl cyclopropyl ketones. acs.org This reaction can proceed with complete regioselectivity, coupling the cyclopropyl ketone with an unactivated alkyl bromide to produce alkylated ketones. acs.org This bypasses the need for pre-generated organometallic reagents and demonstrates high functional group tolerance. Palladium catalysis can also be used to achieve a stereoselective ring-opening of aryl cyclopropyl ketones to yield α,β-unsaturated ketones. rsc.org These catalytic ring-opening strategies transform the cyclopropyl group into a different functional moiety, providing a route to a distinct class of analogues.

Reactivity and Reaction Mechanisms of 3 Aminophenyl Cyclopropyl Methanone

Reactivity of the Amino Group: Nucleophilic Transformations

The presence of a primary amino group on the phenyl ring imparts significant nucleophilic character to the molecule, making it susceptible to a range of electrophilic attacks. These reactions are fundamental to the derivatization of (3-Aminophenyl)(cyclopropyl)methanone.

Substitution Reactions at the Amino Functionality

The nitrogen atom of the amino group, with its lone pair of electrons, readily participates in nucleophilic substitution reactions. One of the most common transformations is N-alkylation, where the hydrogen atoms of the primary amine are replaced by alkyl groups. This reaction typically proceeds via an SN2 mechanism when reacting with alkyl halides. The reaction can, in principle, lead to mono- and di-alkylated products. Selective mono-N-alkylation can be challenging due to the increased nucleophilicity of the resulting secondary amine. However, methods have been developed for the selective mono-N-alkylation of analogous amino alcohols by forming a stable chelate with reagents like 9-borabicyclononane (9-BBN), which temporarily protects the amine and allows for controlled alkylation. A similar strategy could potentially be employed for this compound. Another approach for selective mono-alkylation involves a multi-step process where the amine is first reacted with an aldehyde to form a Schiff base, followed by alkylation to an N-alkyl quaternary salt, and subsequent hydrolysis to yield the mono-N-alkylated amine.

Table 1: Hypothetical N-Alkylation Products of this compound

Alkylating Agent Product Name Structure
Methyl Iodide (Cyclopropyl)(3-(methylamino)phenyl)methanone Mono-methylated product
Ethyl Bromide (Cyclopropyl)(3-(ethylamino)phenyl)methanone Mono-ethylated product

Condensation Reactions Involving the Primary Amine

The primary amine of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule mdpi.comnih.govoxfordsciencetrove.comresearchgate.netlibretexts.orglibretexts.org. The formation of Schiff bases is a reversible process, and the equilibrium can be driven towards the product by removing water from the reaction mixture. The stability of the resulting imine can vary depending on the structure of the carbonyl compound used. Aromatic aldehydes, for instance, tend to form more stable Schiff bases with anilines due to conjugation. For example, the reaction of 3-aminobenzanthrone, a structurally similar compound, with aromatic aldehydes readily yields the corresponding Schiff bases.

Amidation and Ureation Reactions of the Amino Moiety

The nucleophilic amino group readily reacts with acylating agents like acyl chlorides or acid anhydrides to form stable amide derivatives. This N-acylation is a common method for protecting the amino group or for introducing new functional moieties into the molecule. The reaction proceeds through a nucleophilic acyl substitution mechanism.

Furthermore, the amino group can react with isocyanates or carbamoyl chlorides to form urea derivatives. The synthesis of ureas from aminobenzophenones is a well-established process. For instance, 3-aminobenzophenone can be reacted with various substituted carbamoyl chlorides in the presence of a base like triethylamine to yield the corresponding benzoylphenyl ureas.

Table 2: Examples of Urea Derivatives Synthesized from 3-Aminobenzophenone Analogs

Aminobenzophenone Reactant Carbamoyl Chloride Reactant Product Name Yield (%)
3-Aminobenzophenone Dimethylcarbamoyl chloride 3-(m-benzoylphenyl)-1,1-dimethyl urea -

Data sourced from examples with analogous aminobenzophenone structures.

Reactivity of the Ketone Moiety: Carbonyl Transformations

The ketone functional group in this compound is characterized by a polarized carbon-oxygen double bond, with the carbonyl carbon being electrophilic. This makes it a target for nucleophilic attack, leading to a variety of addition reactions and transformations.

Reduction Reactions of the Ketone Group

The ketone can be readily reduced to a secondary alcohol, (3-aminophenyl)(cyclopropyl)methanol. This transformation can be achieved using various reducing agents, with sodium borohydride (NaBH4) being a common and selective choice. NaBH4 is a source of hydride ions (H⁻), which act as nucleophiles and attack the electrophilic carbonyl carbon masterorganicchemistry.commnstate.educommonorganicchemistry.comchemguide.co.uk. The reaction is typically carried out in a protic solvent like methanol or ethanol, which provides a proton to neutralize the resulting alkoxide ion. The reduction of cyclopropyl (B3062369) ketones with hydride reagents is a known transformation in organic synthesis.

Table 3: Common Reducing Agents for Ketone Reduction

Reducing Agent Product Typical Conditions
Sodium Borohydride (NaBH4) (3-Aminophenyl)(cyclopropyl)methanol Methanol or Ethanol, Room Temperature

Formation of Carbonyl Adducts and Derivatives

The ketone functionality can react with various nucleophiles to form a range of adducts and derivatives.

Hydrazone Formation: In the presence of hydrazine or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine), this compound can form hydrazones wikipedia.orgorganic-chemistry.org. This reaction is another example of a condensation reaction involving the carbonyl group. The formation of the hydrazone of cyclopropyl methyl ketone is a known reaction, indicating the feasibility of this transformation for the title compound.

Oxime Formation: The reaction with hydroxylamine (NH2OH) yields an oxime. This reaction is analogous to hydrazone formation and is often used for the characterization and protection of ketones nih.govarpgweb.comorganic-chemistry.orgnsf.govijprajournal.com. The synthesis of 4-chlorophenyl cyclopropyl ketone oxime has been reported, demonstrating the reactivity of the cyclopropyl ketone moiety towards oxime formation.

Wittig Reaction: The ketone can undergo a Wittig reaction with a phosphorus ylide (a Wittig reagent) to form an alkene, replacing the carbonyl oxygen with a carbon-carbon double bond thermofisher.comcommonorganicchemistry.comorganic-chemistry.orgwikipedia.orglumenlearning.com. The reactivity in a Wittig reaction can be influenced by steric hindrance around the carbonyl group.

Grignard Reaction: The addition of a Grignard reagent (R-MgX) to the ketone results in the formation of a tertiary alcohol after acidic workup chegg.comsciencemadness.orgmasterorganicchemistry.comorganic-chemistry.org. The nucleophilic alkyl or aryl group from the Grignard reagent adds to the electrophilic carbonyl carbon. The reaction of cyclopropyl ketones with Grignard reagents is a known method for the synthesis of tertiary alcohols.

Table 4: Potential Carbonyl Derivatives of this compound

Reagent Derivative Type Product Name
Hydrazine Hydrazone This compound hydrazone
Hydroxylamine Oxime This compound oxime
Methylenetriphenylphosphorane Alkene 1-(3-Aminophenyl)-1-cyclopropylethylene

Reactivity of the Cyclopropyl Ring: Ring-Opening and Functionalization

The reactivity of this compound is dominated by the high ring strain of the cyclopropyl group, which acts as a latent reactive site. The presence of the electron-donating aminophenyl group and the electron-withdrawing ketone group classifies it as a donor-acceptor cyclopropane (B1198618), predisposing it to various ring-opening reactions.

Nucleophilic and Electrophilic Ring-Opening Mechanisms

The cyclopropane ring in aryl cyclopropyl ketones is susceptible to cleavage by both nucleophilic and electrophilic attack, often facilitated by the activation of the adjacent carbonyl group.

Nucleophilic Ring-Opening: Under neutral or basic conditions, direct nucleophilic attack on the cyclopropane ring is difficult. However, the reactivity is significantly enhanced under conditions that generate a radical anion (ketyl) at the carbonyl carbon. This is often achieved through single-electron transfer (SET) from a photocatalyst or a chemical reductant like Samarium(II) iodide (SmI₂). The resulting cyclopropyl ketyl radical can undergo rapid ring-opening to form a more stable distonic radical anion. This intermediate can then react with various electrophiles or participate in cyclization reactions. nih.gov

Electrophilic Ring-Opening: In the presence of Brønsted or Lewis acids, the ketone is activated by coordination to the acid, which polarizes the system and facilitates the cleavage of the cyclopropane C-C bonds. rsc.org For instance, treatment with a strong acid can lead to a formal Friedel-Crafts-type reaction where the cyclopropyl ring acts as a three-carbon electrophile, ultimately leading to the formation of cyclic products like tetralones after intramolecular attack by the aryl ring. rsc.org The regioselectivity of the ring cleavage can be influenced by the stability of the resulting carbocationic intermediate. Reagents like trimethylsilyl iodide (TMSI) have also been shown to effectively open the cyclopropyl ring of cyclopropyl ketones. ibm.com

The table below summarizes common conditions for these ring-opening reactions based on studies of analogous aryl cyclopropyl ketones.

Reaction TypeReagents and ConditionsIntermediateProduct Type
Nucleophilic (Radical-mediated) Ru(bpy)₃²⁺, Visible Light, Lewis Acid (e.g., La(OTf)₃)Cyclopropyl Ketyl RadicalRing-opened adducts, Cyclopentanes
Electrophilic Brønsted Acids (e.g., TFA, H₂SO₄), Lewis Acids (e.g., AlCl₃)CarbocationCyclized products (e.g., Tetralones), Acyclic carbinols
Reductive SmI₂, THFCyclopropyl Ketyl RadicalRing-opened coupled products
Silyl-mediated Trimethylsilyl Iodide (TMSI)Silyl enol ether intermediateβ-Iodo ketone

Directed Functionalization of the Cyclopropyl Ring

While ring-opening is a dominant reaction pathway, the functionalization of the cyclopropyl ring while keeping the three-membered structure intact is a significant synthetic challenge. Transition metal-catalyzed C-H functionalization represents a promising, albeit less explored, strategy for such transformations. The ketone group in this compound can act as a directing group, coordinating to a metal catalyst and enabling the activation of an adjacent C-H bond on the cyclopropyl ring. rsc.org

Potential, though not yet specifically demonstrated for this molecule, C-H activation strategies could include:

Palladium-catalyzed C-H arylation: Using a Pd(II) catalyst, it might be possible to functionalize one of the C-H bonds of the cyclopropyl ring.

Rhodium- or Ruthenium-catalyzed C-H activation: These metals are known to catalyze a wide range of C-H functionalization reactions that could potentially be applied to the cyclopropyl moiety.

These directed functionalizations would provide a route to substituted cyclopropyl ketones, which are valuable building blocks in medicinal chemistry.

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are highly efficient synthetic tools. organic-chemistry.org this compound possesses two key functional groups for MCRs: a primary aniline-type amine and a ketone.

Amine-based MCRs: The 3-amino group can readily participate in imine-forming MCRs.

Strecker Synthesis: Reaction with an aldehyde (or ketone) and a cyanide source (e.g., KCN or TMSCN) would yield an α-aminonitrile. nih.gov

Ugi Reaction: As the amine component, it could react with an aldehyde, a carboxylic acid, and an isocyanide to produce a complex α-acylamino carboxamide derivative.

Mannich Reaction: It can act as the amine component in a reaction with a non-enolizable aldehyde (like formaldehyde) and another ketone to form a β-amino ketone, known as a Mannich base. nih.gov

Ketone-based MCRs: The cyclopropyl ketone moiety can also participate in MCRs, for example, as the carbonyl component in a Biginelli or Hantzsch-type reaction, although the reactivity might be different from simple alkyl or aryl ketones.

The table below outlines plausible MCRs for this compound based on its functional groups.

MCR TypeReactantsKey IntermediatePotential Product Class
Strecker Aldehyde, KCNIminium ionα-Aminonitrile
Ugi (4-component) Aldehyde, Carboxylic Acid, IsocyanideIminium ion, Nitrilium ionα-Acylamino carboxamide
Mannich Formaldehyde, another KetoneIminium ion (from amine and formaldehyde)β-Amino ketone

Stereochemical Aspects and Control in this compound Reactions

Controlling stereochemistry is crucial in modern organic synthesis. For reactions involving this compound, stereocontrol can be relevant in two main contexts: reactions that create new stereocenters from the prochiral ketone or alkene partners, and reactions of a pre-existing chiral cyclopropane.

A significant advancement in this area is the development of enantioselective photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones. acs.orgnih.gov In these reactions, a chiral Lewis acid is used in tandem with a photoredox catalyst. The chiral Lewis acid coordinates to the ketone, creating a chiral environment that directs the subsequent ring-opening and cycloaddition steps. This dual-catalyst system allows for the construction of densely substituted cyclopentanes with high levels of enantioselectivity. nih.gov

Mechanistic studies suggest that the ring-opening of the intermediate cyclopropyl ketyl radical can be reversible. nih.gov This reversibility allows for a stereoconvergent process, where a racemic starting material can be converted into a single enantiomer of the product. nih.gov This strategy could be applied to intramolecular variants of this compound (where an alkene is tethered to the amino group) to generate complex, enantioenriched polycyclic structures.

Furthermore, the synthesis of the cyclopropane ring itself can be performed stereoselectively using methods like the Michael Initiated Ring Closure (MIRC) reaction, which can generate chiral cyclopropanes with high enantiopurity. rsc.orgresearchgate.net

Mechanistic Investigations of Transformations Using Advanced Techniques

Understanding the precise mechanisms of the reactions involving aryl cyclopropyl ketones is essential for optimizing existing transformations and designing new ones. Several advanced techniques have been employed to probe these reaction pathways.

Computational Chemistry: Density Functional Theory (DFT) calculations have become a powerful tool for studying these systems. DFT studies have been used to map the potential energy surfaces for reactions like the SmI₂-catalyzed intermolecular couplings of cyclopropyl ketones. acs.orgacs.org These calculations can reveal the structures of transition states, rationalize the observed reactivity and selectivity, and even predict the viability of new substrates. acs.orgacs.org For instance, computational studies have shown that the conjugation of the aryl ring stabilizes the intermediate ketyl radical, promoting the cyclopropyl fragmentation step. acs.org

Spectroscopic Analysis: In some cases, intermediates can be observed directly or trapped. Low-temperature NMR spectroscopy has been used to study the intermediates in certain glycosylation reactions, providing direct evidence for proposed structures. researchgate.net

Kinetic Studies: Measuring reaction rates and determining kinetic isotope effects (KIEs) can provide crucial mechanistic insights. For example, an inverse secondary KIE was observed in a photocatalytic [3+2] cycloaddition, which supported a rate-limiting intermolecular C-C bond-forming step. nih.gov

These advanced methods provide a detailed picture of the electronic and structural factors that govern the reactivity of aryl cyclopropyl ketones, moving beyond simple qualitative descriptions.

Electrochemical Reaction Pathways of this compound

The electrochemical behavior of this compound is dictated by its electroactive moieties: the ketone, the aromatic amine, and the phenyl ring.

Reduction: The ketone group is the most likely site for electrochemical reduction. At a cathode, it can undergo a one-electron reduction to form the same key cyclopropyl ketyl radical anion intermediate that is generated in photoredox catalysis. nih.gov This radical anion can then trigger the ring-opening of the cyclopropane ring. This pathway provides an electrochemical alternative to photochemical or chemical reduction methods for initiating reactions like [3+2] cycloadditions or reductive couplings. General electrochemical methods for the deoxygenative reduction of ketones have been developed, which proceed through radical intermediates. rsc.org

Oxidation: The 3-amino group makes the aromatic ring electron-rich and susceptible to oxidation. At an anode, the aniline (B41778) moiety can undergo a one-electron oxidation to form a radical cation. This species could potentially undergo further reactions, such as coupling or polymerization, depending on the reaction conditions and the presence of other nucleophiles. The relative oxidation potentials of the aniline and the cyclopropyl ketone system would determine the initial electrochemical event.

The interplay between these potential redox pathways offers opportunities for developing novel electrochemical transformations of this compound, enabling selective functionalization under controlled potential.

Derivatives and Structural Analogues in Research

Design Principles for (3-Aminophenyl)(cyclopropyl)methanone Derivatives

The design of derivatives based on the this compound scaffold is guided by established medicinal chemistry principles. The cyclopropyl (B3062369) group is a particularly attractive moiety in drug design. Its strained three-membered ring offers conformational rigidity and unique electronic properties. unl.pt This rigidity can help in locking the molecule into a bioactive conformation, potentially increasing its binding affinity to a biological target. Furthermore, the high C-H bond dissociation energy of the cyclopropyl ring can reduce its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes, which may improve the metabolic stability of the compound. hyphadiscovery.com

The aminophenyl group serves as a versatile anchor for a variety of substitutions and functionalizations. The amino group can act as a hydrogen bond donor or can be functionalized to introduce new pharmacophoric features. The aromatic ring itself can be substituted to modulate electronic properties, lipophilicity, and steric profile, all of which can influence the compound's pharmacokinetic and pharmacodynamic profile.

Key design principles include:

Conformational Restriction: Utilizing the rigid cyclopropyl group to limit conformational flexibility and enhance binding to target proteins. unl.pt

Metabolic Stability: Leveraging the cyclopropyl moiety to block sites of metabolism and increase the compound's half-life. hyphadiscovery.com

Pharmacophore Modification: Functionalizing the amino group or substituting the aromatic ring to introduce or modify interactions with a biological target.

Bioisosteric Replacement: Substituting parts of the molecule, such as the phenyl ring or the cyclopropyl group, with other chemical groups that have similar physical or chemical properties to create novel scaffolds with potentially improved characteristics. researchgate.net

Cyclopropylamine (B47189) Derivatives and their Structural Variations

Cyclopropylamine is a key structural component and a valuable building block in medicinal chemistry, recognized for its presence in numerous therapeutic agents. longdom.orgthieme-connect.com The unique combination of the strained cyclopropane (B1198618) ring and the reactive amino group makes it a versatile intermediate for synthesizing a wide range of compounds, including those with antidepressant, antiviral, and anticancer properties. longdom.org

Table 1: Examples of Cyclopropylamine-Containing Drugs An interactive data table is available here: https://docs.google.com/spreadsheets/d/1

Drug Therapeutic Area Role of Cyclopropylamine Moiety
Cabozantinib Oncology Part of the core structure, contributing to kinase inhibition.
Trametinib Oncology A key component of the molecule's pharmacophore.
Simeprevir Antiviral (Hepatitis C) Incorporated into the macrocyclic structure.
Olaparib Oncology (PARP inhibitor) The cyclopropyl group influences binding and properties.

This table presents a selection of drugs where the cyclopropyl moiety, often introduced via cyclopropylamine or related synthons, is a critical structural feature. thieme-connect.com

N-Functionalized Derivatives of the Amino Group

The primary amino group on the phenyl ring of this compound is a prime target for functionalization to create a diverse library of derivatives. Common strategies include N-alkylation and N-acylation, which can significantly alter the compound's polarity, basicity, and ability to form hydrogen bonds.

N-Alkylation: This process involves the addition of an alkyl group to the nitrogen atom. N-methylation, for example, can be achieved using reagents like dimethyl carbonate (DMC) in the presence of a catalyst. nih.gov Such modifications can impact a molecule's membrane permeability and its interaction with biological targets. However, controlling the degree of alkylation to avoid overalkylation can be a challenge. nih.gov

N-Acylation: The reaction of the amino group with acylating agents (e.g., acyl chlorides or anhydrides) yields amide derivatives. This transformation changes the amino group from a basic hydrogen bond donor to a neutral, planar amide group that can act as both a hydrogen bond donor and acceptor. This can fundamentally alter the binding mode of the molecule to its target. For instance, the synthesis of N-(4-aminophenyl)-substituted benzamides often involves the acylation of an aniline (B41778) derivative. researchgate.net

These N-functionalization reactions allow for the systematic exploration of the chemical space around the core scaffold, enabling researchers to probe the structural requirements for a desired activity.

Aromatic Ring Substitutions and their Impact on Reactivity and Biological Activity

Substituting the aromatic ring of this compound is a powerful strategy to modulate its electronic and steric properties, thereby influencing its reactivity and biological activity. The position and nature of the substituent are critical.

Electronic Effects: Electron-withdrawing groups (e.g., halogens, nitro groups) can decrease the basicity of the amino group and alter the reactivity of the aromatic ring. Conversely, electron-donating groups (e.g., alkyl, methoxy (B1213986) groups) can increase the electron density of the ring. These changes can affect how the molecule interacts with biological targets, such as enzymes or receptors. nih.gov

Lipophilicity: The addition of hydrophobic substituents (e.g., alkyl or halogen groups) can increase the molecule's lipophilicity, which can affect its solubility, membrane permeability, and plasma protein binding.

For example, studies on phenylcyclopropylamine derivatives have shown that fluorine substitution on the aromatic ring can have striking effects on their activity as enzyme inhibitors. researchgate.net Similarly, research on other aromatic scaffolds has demonstrated that the position of substituents (ortho, meta, or para) can significantly influence both chemical reactivity and cytotoxicity. nih.gov

Scaffold Hopping Strategies in Analog Generation Based on this compound

Scaffold hopping is a widely used strategy in drug discovery to identify novel core structures (scaffolds) that maintain the biological activity of a known active compound. psu.edu This approach aims to generate new chemical entities with potentially improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property. nih.gov

Starting from the this compound scaffold, several hopping strategies can be envisioned:

Heterocycle Replacements: The aminophenyl ring could be replaced with various five- or six-membered heterocycles (e.g., pyridine, pyrimidine, thiophene). This is considered a small-step hop that can alter properties like solubility and hydrogen bonding capacity while aiming to maintain the key pharmacophoric features. nih.gov

Ring Opening or Closure: The cyclopropyl ring could be replaced by an open-chain analogue, or conversely, a more flexible part of a derivative could be constrained into a new ring system.

Bioisosteric Replacement: The ketone linker could be replaced with other groups, such as an amide or a sulfone. The cyclopropyl group itself could be replaced by other small, rigid groups like a gem-dimethyl group to avert potential bioactivation issues. hyphadiscovery.comresearchgate.net

The goal of scaffold hopping is to find a structurally different molecule that presents a similar three-dimensional arrangement of key interaction points (pharmacophore) to the original compound. nih.gov

Table 2: Potential Scaffold Hopping Strategies An interactive data table is available here: https://docs.google.com/spreadsheets/d/2

Original Scaffold Fragment Hopped Scaffold Fragment Rationale Potential Outcome
Phenyl Ring Pyridine, Thiophene Introduce heteroatoms, alter electronics and solubility. nih.gov Improved ADME properties, novel IP.
Cyclopropyl Group Gem-dimethyl, Oxetane Increase metabolic stability, modulate lipophilicity. hyphadiscovery.com Reduced metabolic liabilities.

Hybrid Molecules Incorporating the this compound Motif

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophoric units from different bioactive compounds into a single hybrid molecule. nih.gov The resulting entity may exhibit a range of advantages, including dual or multi-target activity, synergistic effects, and improved pharmacokinetic properties. mdpi.com

The this compound motif could serve as one of the building blocks in a hybrid molecule. For example, it could be linked to another scaffold known to have a specific biological activity, such as an anticancer or antimicrobial agent. The design of such hybrids requires a careful selection of the constituent pharmacophores and the linker connecting them. The linker's length, flexibility, and chemical nature are crucial for ensuring that both pharmacophoric units can adopt their bioactive conformations and reach their respective targets.

This approach has been successfully applied in various therapeutic areas, leading to the development of compounds with enhanced efficacy. nih.govmdpi.com The incorporation of the this compound scaffold into a hybrid design could leverage its favorable properties, such as metabolic stability conferred by the cyclopropyl group, to create novel and effective therapeutic candidates.

Advanced Spectroscopic and Computational Characterization in Research

Spectroscopic Analysis of (3-Aminophenyl)(cyclopropyl)methanone and its Reaction Products

Spectroscopic techniques are fundamental in the characterization of this compound, offering non-destructive methods to elucidate its chemical structure and monitor its transformations during chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, cyclopropyl (B3062369), and amine protons.

Aromatic Protons: The protons on the phenyl ring are expected to appear in the downfield region, typically between δ 6.5 and 7.5 ppm. The substitution pattern will lead to a complex splitting pattern.

Amine Protons: The -NH₂ protons will likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Cyclopropyl Protons: The protons of the cyclopropyl group will be in the upfield region, generally between δ 0.5 and 1.5 ppm, with complex splitting due to geminal and vicinal coupling. The methine proton adjacent to the carbonyl group will be the most downfield of the cyclopropyl protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon: The ketone carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of δ 195-205 ppm.

Aromatic Carbons: The carbons of the phenyl ring will resonate in the δ 110-150 ppm region. The carbon attached to the amino group will be shielded, while the carbon attached to the carbonyl group will be deshielded.

Cyclopropyl Carbons: The carbons of the cyclopropyl ring will appear in the upfield region, typically between δ 5 and 20 ppm.

Predicted ¹H NMR Data for this compound
Proton Type Predicted Chemical Shift (δ, ppm)
Aromatic (C-H)6.5 - 7.5
Amine (N-H)Broad singlet
Cyclopropyl (CH)~2.0 - 2.5
Cyclopropyl (CH₂)0.5 - 1.5
Predicted ¹³C NMR Data for this compound
Carbon Type Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)195 - 205
Aromatic (C-NH₂)~147
Aromatic (C-C=O)~138
Aromatic (C-H)115 - 130
Cyclopropyl (CH)15 - 25
Cyclopropyl (CH₂)5 - 15

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound.

The IR spectrum is expected to show characteristic absorption bands:

N-H Stretch: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group. orgchemboulder.com

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ are characteristic of C-H bonds in the aromatic ring. libretexts.org

C-H Stretch (Cyclopropyl): C-H stretching vibrations for the cyclopropyl group are also expected in the region around 3000-3100 cm⁻¹.

C=O Stretch: A strong absorption band around 1660-1690 cm⁻¹ is indicative of the carbonyl (C=O) group of the ketone, with the frequency being influenced by conjugation with the aromatic ring. wpmucdn.com

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region arise from the carbon-carbon double bond stretching within the phenyl ring. libretexts.org

C-N Stretch: The stretching vibration of the C-N bond of the aromatic amine is typically observed in the 1250-1335 cm⁻¹ range. orgchemboulder.com

Predicted IR Absorption Bands for this compound
Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretch (Amine)3300 - 3500 (two bands)
C-H Stretch (Aromatic/Cyclopropyl)3000 - 3100
C=O Stretch (Ketone)1660 - 1690
C=C Stretch (Aromatic)1450 - 1600
C-N Stretch (Aromatic Amine)1250 - 1335

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for analyzing its fragmentation patterns to confirm its structure.

Molecular Ion Peak: The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (161.20 g/mol ). Due to the presence of a single nitrogen atom, this peak will have an odd m/z value, in accordance with the nitrogen rule. jove.comjove.com

Fragmentation Pattern: The fragmentation of this compound under electron ionization is expected to proceed through characteristic pathways for ketones and aromatic amines.

Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the cyclopropyl ring would result in the formation of a stable acylium ion.

Loss of CO: Subsequent loss of a neutral carbon monoxide (CO) molecule from the acylium ion is a common fragmentation pathway for ketones.

Cleavage of the Cyclopropyl Ring: The cyclopropyl ring can also undergo fragmentation.

Amine Fragmentation: Aromatic amines can undergo cleavage of the C-N bond or loss of HCN. whitman.edu

Predicted Mass Spectrometry Fragments for this compound
Fragment Predicted m/z
[M]⁺161
[M - C₃H₅]⁺ (loss of cyclopropyl)120
[C₇H₆NO]⁺ (acylium ion)120
[C₆H₆N]⁺ (from acylium ion)92

X-ray Crystallography in Solid-State Structure Determination of this compound Derivatives

In the crystal structure of (1-Adamantyl)(3-aminophenyl)methanone, the molecular packing is stabilized by intermolecular N—H⋯O hydrogen bonds, forming chains. nih.gov Additionally, weak N—H⋯π interactions are observed. nih.gov It is highly probable that this compound would exhibit similar intermolecular hydrogen bonding between the amine protons and the carbonyl oxygen of adjacent molecules, influencing its crystal packing and physical properties. The dihedral angle between the plane of the phenyl ring and the carbonyl group would also be a key feature, indicating the degree of conjugation. For instance, in 2-aminobenzophenone (B122507) derivatives, the introduction of an amino group can influence the molecular conformation. nih.gov

Crystallographic Data for a Representative Aminophenyl Ketone Derivative: (1-Adamantyl)(3-aminophenyl)methanone
Parameter Value
Crystal SystemOrthorhombic
Space GroupP bca
a (Å)6.4644 (1)
b (Å)8.1978 (3)
c (Å)25.1760 (5)
V (ų)1334.17 (6)
Z4
Key Intermolecular InteractionsN—H⋯O hydrogen bonds, N—H⋯π interactions

Computational Chemistry Approaches for this compound

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool to complement experimental data and to understand the electronic structure and reactivity of this compound.

DFT calculations can provide a wealth of information about this compound at the molecular level.

Optimized Geometry: DFT can be used to calculate the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with experimental data if available.

Electronic Properties: The calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies allows for the prediction of the molecule's electronic behavior, such as its ionization potential and electron affinity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Reactivity Descriptors: DFT can be used to calculate various reactivity descriptors, such as electrostatic potential maps, which indicate the electron-rich and electron-poor regions of the molecule. This can help in predicting the sites of electrophilic and nucleophilic attack. For instance, the nitrogen atom of the amino group and the oxygen atom of the carbonyl group are expected to be electron-rich, while the carbonyl carbon is electron-deficient. The amino group on the cyclopropyl radical has been shown in DFT calculations to reduce the kinetic barrier for ring-opening. researchgate.net

Spectroscopic Predictions: DFT methods can also be used to simulate NMR and IR spectra, which can aid in the interpretation of experimental data.

Predicted Insights from DFT Calculations on this compound
Property Predicted Information
Optimized GeometryBond lengths, bond angles, dihedral angles
HOMO-LUMO GapElectronic stability and reactivity
Electrostatic PotentialSites for electrophilic and nucleophilic attack
Simulated SpectraPredicted NMR chemical shifts and IR frequencies

Molecular Dynamics Simulations for Conformation and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations could provide profound insights into its conformational flexibility and the nature of its interactions with surrounding molecules, such as solvents or biological macromolecules.

Conformational Analysis: The bond connecting the cyclopropyl group and the carbonyl carbon, as well as the bond between the carbonyl carbon and the phenyl ring, are key rotational axes. MD simulations would reveal the potential energy surface associated with these rotations, identifying the most stable, low-energy conformations. It is known from studies on simpler molecules like cyclopropyl methyl ketone that the s-cis and s-trans conformations (referring to the orientation of the cyclopropyl ring relative to the carbonyl group) are critical, with the s-cis conformation often being the most stable. uwlax.edu An MD simulation would elucidate the energetic barrier between these conformers and the probability of their existence at different temperatures for this compound.

Intermolecular Interactions: In a condensed phase (e.g., in solution or a crystal lattice), the aminophenyl group is capable of forming hydrogen bonds. The primary amine (-NH2) group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the nitrogen atom can act as hydrogen bond acceptors. MD simulations could model these interactions explicitly, providing data on:

Hydrogen Bond Dynamics: The average number of hydrogen bonds, their lifetimes, and their geometric parameters (distance and angle).

Solvation Structure: The arrangement of solvent molecules (e.g., water or DMSO) around the solute molecule, highlighting the specific solvation shells around the polar amine and carbonyl groups versus the nonpolar cyclopropyl and phenyl moieties.

A hypothetical data table from such a simulation is presented below to illustrate the type of insights that could be gained.

Interaction TypePotential Interacting GroupsPredicted StrengthTypical Distance (Å)
Hydrogen Bond (Donor)-NH₂ with solvent (e.g., H₂O)Strong1.8 - 2.2 (N-H···O)
Hydrogen Bond (Acceptor)C=O with solvent (e.g., H₂O)Strong1.7 - 2.1 (C=O···H)
π-π StackingPhenyl ring with other aromatic systemsModerate3.4 - 3.8
Hydrophobic InteractionsCyclopropyl group with nonpolar moleculesWeakVariable

Quantum Chemical Calculations for Reaction Energetics and Transition States

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are essential for investigating the electronic structure and reactivity of molecules. escholarship.org For this compound, these calculations could be applied to understand the energetics of potential chemical reactions and to characterize the high-energy transition states that govern reaction rates.

Reaction Energetics: One area of interest could be the reactions involving the amine group, such as N-acylation or N-alkylation. Quantum chemical calculations could determine the reaction enthalpy (ΔH) and Gibbs free energy (ΔG) for such transformations. This would involve calculating the optimized ground state energies of the reactant (this compound), the reagents, and the final products. The difference in these energies provides a thermodynamic profile of the reaction, indicating whether it is favorable (exergonic) or unfavorable (endergonic).

Transition State Analysis: For any proposed reaction mechanism, a transition state (TS) structure represents the highest energy point along the reaction coordinate. Locating this first-order saddle point on the potential energy surface is a key goal of quantum chemical calculations. For example, in a hypothetical reaction, calculations would yield:

TS Geometry: The precise arrangement of atoms at the peak of the energy barrier.

Activation Energy (Ea): The energy difference between the reactants and the transition state, which is a primary determinant of the reaction rate.

Vibrational Frequencies: A true transition state is characterized by having exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate (e.g., the forming or breaking of a bond).

A hypothetical table summarizing such findings for a potential reaction is shown below.

Reaction StepΔH (kcal/mol)ΔG (kcal/mol)Activation Energy (Ea) (kcal/mol)
Reactant Complex Formation-5.2+2.12.5
Transition State 1+15.8+18.521.0
Intermediate Formation-10.3-8.75.5
Product Formation-25.0-22.414.7

Molecular Docking for Ligand-Target Interaction Analysis of Bioactive Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.netmdpi.com While the specific biological activity of this compound is not widely reported, its structure contains pharmacophoric features (an aromatic amine, a ketone) common in many bioactive molecules. Docking studies are therefore highly relevant for exploring the potential of its analogues as inhibitors or modulators of biological targets. ijper.orgnih.gov

Methodology: A typical molecular docking study would involve:

Target Selection: Identifying a protein of interest (e.g., a kinase, transferase, or receptor) based on the therapeutic area.

Binding Site Definition: Locating the active site or an allosteric pocket on the protein structure.

Ligand Docking: Using a scoring function to place analogues of this compound into the binding site in various conformations and orientations.

Scoring and Analysis: Ranking the resulting poses based on a score that estimates the binding affinity. The best poses are then analyzed to identify key intermolecular interactions.

Interaction Analysis: For bioactive analogues, docking would reveal critical interactions stabilizing the ligand-protein complex. These could include:

Hydrogen Bonds: Between the amine or carbonyl groups and polar residues like serine, threonine, or glutamine.

Hydrophobic Interactions: Involving the phenyl and cyclopropyl groups with nonpolar residues like leucine, valine, or phenylalanine.

π-Cation Interactions: Between the electron-rich phenyl ring and positively charged residues like lysine (B10760008) or arginine.

The results are often summarized in a table detailing the interactions and estimated binding energies.

AnalogueDocking Score (kcal/mol)Key Interacting ResiduesInteraction Types
Analogue 1-8.5Thr199, Gln92, Leu25H-bond, Hydrophobic
Analogue 2-9.2His94, Phe150, Lys33H-bond, π-π Stacking, π-Cation
Analogue 3-7.8Cys133, Val88H-bond, Hydrophobic

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics and Stability

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, closely resembling Lewis structures. wisc.eduwisc.edu This analysis provides quantitative details about bonding, charge distribution, and stabilizing electronic interactions. nih.gov

Bonding Characteristics: For this compound, NBO analysis would provide a detailed description of each chemical bond, including its hybridization and polarization. For instance, it would quantify the s-p character of the hybrid orbitals forming the C-C bonds in the strained cyclopropyl ring and compare them to the sp²-hybridized carbons of the phenyl ring.

Stability and Hyperconjugation: A key output of NBO analysis is the quantification of "delocalization" or "hyperconjugative" interactions, which contribute to molecular stability. taylorfrancis.com These are electron density transfers from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. acadpubl.eu The stability associated with these interactions is estimated using second-order perturbation theory. wisc.edu For this molecule, important interactions would likely include:

n → π : Delocalization of the lone pair (n) on the amine nitrogen into the antibonding (π) orbitals of the phenyl ring, which is characteristic of aniline-type systems.

π → π *: Electron delocalization within the aromatic system of the phenyl ring.

σ → π * or π → σ *: Interactions between the cyclopropyl ring bonds and the adjacent carbonyl group, contributing to the electronic communication between these moieties.

A summary table from an NBO analysis would list the most significant donor-acceptor interactions and their stabilization energies (E(2)).

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (1) Nπ* (C-C)phenyl> 5.0
π (C-C)phenylπ* (C-C)phenyl> 15.0
σ (C-C)cyclopropylπ* (C=O)1.0 - 5.0
LP (2) Oσ* (C-C)phenyl/cyclopropyl> 2.0

This analysis provides a rigorous, quantitative foundation for understanding the molecule's electronic structure, stability, and reactivity. researchgate.netnih.gov

Applications in Specialized Chemical Research Fields

Medicinal Chemistry and Pharmaceutical Research of (3-Aminophenyl)(cyclopropyl)methanone Analogues

The structural framework of this compound, featuring an aromatic amine and a cyclopropyl (B3062369) ketone moiety, serves as a valuable scaffold in medicinal chemistry. Researchers have extensively modified this core structure to develop a wide range of analogues with diverse biological activities. These investigations span multiple therapeutic areas, demonstrating the versatility of this chemical class in drug discovery and development.

This compound and its parent class of aromatic ketones are recognized for their utility as intermediates in organic synthesis. ontosight.ai The presence of a reactive amino group and a carbonyl group allows for various chemical transformations, making it a foundational building block for more complex molecules. ontosight.ai For instance, (3-Aminophenyl)(morpholino)methanone derivatives, which share the aminophenyl methanone (B1245722) core, are considered key intermediates in the synthesis of active pharmaceutical ingredients. researchgate.net The versatility of this scaffold enables its use in the generation of diverse compound libraries, which is a critical step in the discovery of new potential drug candidates. researchgate.net

The inherent reactivity and structural features of the aminophenyl cyclopropyl methanone scaffold make it a prime candidate for derivatization. The cyclopropylamine (B47189) unit, in particular, is a valuable component in medicinal chemistry due to the unique conformational constraints and electronic properties conferred by the strained three-membered ring. longdom.org This has led to its incorporation into a variety of pharmaceuticals and agrochemicals. longdom.org Aromatic ketones with similar structures have been studied for a range of potential biological activities, attributed to their ability to interact with biological targets like enzymes and receptors. ontosight.ai

The cyclopropyl methanone scaffold has been incorporated into molecules investigated for their anticancer properties. In one study, a series of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives were synthesized and screened for their in vitro anticancer activity against the human breast cancer cell line MDA-MB-435. researchgate.net Two compounds from this series, 3a and 3c, demonstrated notable activity. researchgate.net

Another area of research involves 1,2,4-triazole (B32235) analogues. A study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs tested their anticancer activity against 58 cancer cell lines from nine different panels. nih.govresearchgate.net Several compounds showed significant activity against specific cell lines, with compound 4e being particularly effective against the CNS cancer cell line SNB-75, showing a 41.25% growth inhibition. nih.govresearchgate.net

Compound IDCancer Cell LineActivityReference
3a, 3c MDA-MB-435 (Breast)Showed in vitro anticancer activity researchgate.net
4e SNB-75 (CNS)41.25% Percent Growth Inhibition nih.gov
4g SNB-75 (CNS)30.09% Percent Growth Inhibition nih.gov
4h SNB-75 (CNS)38.94% Percent Growth Inhibition nih.gov

This table presents selected research findings on the anticancer activity of compounds analogous to this compound.

Analogues containing the cyclopropyl methanone core have been synthesized and evaluated for their potential as antimicrobial and antituberculosis agents. A series of 4-alkylaminoaryl phenyl cyclopropyl methanones were screened for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov Several of these compounds exhibited good antitubercular activity, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL. nih.gov

In a separate study, [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives were also tested against M. tuberculosis H37Rv, where compounds 3a, 3b, and 3c showed significant activity. researchgate.net Furthermore, research into amide derivatives containing cyclopropane (B1198618) has identified compounds with moderate activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. mdpi.com Certain derivatives demonstrated excellent antifungal activity against C. albicans with a MIC80 value of 16 μg/mL. mdpi.com

Compound SeriesTarget OrganismActivity (MIC)Reference
4-alkylaminoaryl phenyl cyclopropyl methanones (6a, 6d-6h, 6p, 6q, 8a-8c) Mycobacterium tuberculosis H37Rv3.12-12.5 μg/mL nih.gov
[1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivates (3a, 3b, 3c) Mycobacterium tuberculosis H37RvSignificant Activity researchgate.net
Cyclopropane-containing amide derivatives Candida albicansMIC80 = 16 μg/mL mdpi.com

This table summarizes the antimicrobial and antituberculosis activities of selected compound series related to this compound.

The cyclopropyl methanone scaffold has also been explored for its potential in treating parasitic diseases and central nervous system disorders.

Antimalarial Research: A series of 4-alkylaminoaryl phenyl cyclopropyl methanones demonstrated potent in vitro activity against the Plasmodium falciparum 3D7 strain, the parasite responsible for the most severe form of malaria. nih.gov Several compounds in this series exhibited IC₅₀ values as low as 0.035 μg/mL, indicating strong potential. nih.gov Separately, cyclopropyl carboxamides have been identified as a novel chemical class with antimalarial properties, showing efficacy against both drug-sensitive and drug-resistant strains of P. falciparum in vitro and in vivo. nih.gov

Antidepressant Research: The structural component of cyclopropylamine is present in the monoamine oxidase (MAO) inhibitor tranylcypromine (B92988), which was originally approved for the treatment of mood and anxiety disorders. nih.gov This has spurred interest in related structures for neurological applications. More recent research has investigated analogues of phencyclidine (PCP) for antidepressant-like effects. biomolther.orgnih.gov One such analogue, 4-F-PCP, which is also an NMDA receptor antagonist, has been shown to ameliorate depressive-like behavior in animal models. biomolther.orgnih.gov

The cyclopropylamine moiety is a key pharmacophore in the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1), an enzyme that has emerged as a significant target in cancer therapy. plos.org The antidepressant tranylcypromine (also known as PCPA) was one of the first compounds identified as an irreversible inhibitor of LSD1. nih.govnih.gov It functions by forming a covalent adduct with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.govnih.gov

The discovery of tranylcypromine's activity against LSD1 has inspired extensive medicinal chemistry efforts to design more potent and selective inhibitors based on its cyclopropylamine structure. nih.govplos.org Structure-activity relationship (SAR) studies have shown that a basic amine functionality is critical for potent LSD1 inhibition and that the para-position of the phenylcyclopropylamine can tolerate a range of substituents. plos.org This research has led to the development of novel cyclopropylamine-containing compounds with submicromolar inhibitory activity against LSD1. plos.org

Materials Science and Engineering Applications

The unique molecular architecture of this compound, featuring a reactive amine group, a carbonyl functional group, and a strained cyclopropyl ring, makes it a versatile building block in materials science.

Integration of this compound Derivatives into Specialty Polymers

The presence of a primary amine group allows this compound to be utilized as a monomer in the synthesis of high-performance polymers. Its integration can impart unique thermal and mechanical properties. For instance, it can be incorporated into polyamide or polyimide chains through condensation polymerization with dicarboxylic acids or their derivatives. The rigid phenyl and cyclopropyl groups are expected to enhance the thermal stability and mechanical strength of the resulting polymers. While direct studies on this specific monomer are limited, the principle is well-established for other amino-ketone compounds. The general utility of cyclopropyl ketones in the creation of polymers and resins contributes to advancements in material science. chemicalbook.com

Table 1: Potential Polymer Systems Incorporating this compound

Polymer TypeCo-monomer ExamplePotential Properties Improvement
PolyamidesAdipoyl chlorideEnhanced thermal stability, increased rigidity
PolyimidesPyromellitic dianhydrideImproved mechanical strength, higher glass transition temp.
Epoxy ResinsBisphenol A diglycidyl etherIncreased cross-linking density, improved adhesion

Use in Advanced Coatings Research

In the field of advanced coatings, derivatives of this compound hold potential, particularly in the development of corrosion-resistant films. The amine functionality can promote adhesion to metal substrates, while the aromatic ketone structure can contribute to a durable polymer matrix. Research on related compounds, such as amine-quinone polyurethanes and ketone-based resins, has demonstrated their effectiveness in providing corrosion protection by acting as a barrier layer between the substrate and the environment. google.comresearchgate.net These coatings can combat corrosive chemicals, including strong acids and caustics. kecocoatings.com The incorporation of such molecules into epoxy or polyurethane coating systems could lead to enhanced durability and protective capabilities against environmental degradation. google.commdpi.com

Supramolecular Assembly and Material Innovation Utilizing this compound Derivatives

The molecular structure of this compound is well-suited for designing complex supramolecular architectures. The compound possesses both a hydrogen bond donor (the amine group) and hydrogen bond acceptors (the carbonyl oxygen and the nitrogen of the amine group). nih.gov This allows for the formation of predictable, self-assembling networks through intermolecular hydrogen bonding. researchgate.netresearchgate.net These non-covalent interactions can be used to construct novel materials such as liquid crystals, gels, or crystalline solids with tailored properties. The directionality and strength of these hydrogen bonds can be influenced by modifying the core structure, paving the way for "smart" materials that respond to external stimuli. The ability of related morphinan (B1239233) derivatives to form water-mediated hydrogen bonds highlights the importance of such interactions in molecular recognition and assembly. nih.gov

Catalysis and Organic Methodologies

The reactivity of the cyclopropyl ketone moiety and the coordinating ability of the aminophenyl group position this compound as a valuable tool in catalysis and the development of new synthetic methods.

Role of this compound as a Ligand Precursor

This compound can serve as a precursor for synthesizing ligands for transition metal catalysis. The amine group and the carbonyl oxygen can act as a bidentate chelate, binding to a metal center to form a stable complex. Alternatively, it can function as a monodentate ligand through either the nitrogen or oxygen atom. Such metal complexes can be catalytically active in a variety of organic transformations. The cyclopropyl ketone group itself is reactive and can undergo ring-opening reactions catalyzed by transition metals like rhodium, ruthenium, or nickel, providing a pathway to different molecular scaffolds. nih.govresearchgate.net This dual functionality—acting as a ligand while also possessing a reactive site—opens possibilities for tandem catalytic cycles and complex molecule synthesis.

Table 2: Potential Catalytic Applications of Metal Complexes

Metal CenterPotential Reaction TypeRole of Ligand
Palladium (Pd)Cross-coupling reactionsStabilizing the active catalytic species
Rhodium (Rh)Reductive amination, C-H activationDirecting group, chiral auxiliary precursor
Nickel (Ni)C-C bond activation, cross-couplingRedox-active ligand cooperation researchgate.net
Ruthenium (Ru)Ring expansion, pyrrolidine (B122466) synthesis nih.govSubstrate activation

Green Chemistry Approaches in its Synthesis and Reactions

Developing environmentally benign synthetic routes is a central theme in modern chemistry. Green chemistry principles can be applied to both the synthesis of this compound and its subsequent reactions. For its synthesis, traditional methods might involve harsh reagents, but greener alternatives are emerging. Photocatalytic methods using visible light, employing air as the oxidant and water as a solvent, have been developed for the synthesis of other aromatic ketones. chemistryviews.org Such approaches are economical, proceed under mild conditions, and reduce waste. chemistryviews.orgresearchgate.net Similarly, catalyst- and solvent-free syntheses have been reported for other complex organic molecules, highlighting a trend toward more sustainable practices. organic-chemistry.org In its application, using this compound in aqueous media or under solvent-free conditions, perhaps assisted by ultrasound, aligns with green chemistry goals. organic-chemistry.org The development of scalable and eco-friendly total syntheses for complex molecules serves as a blueprint for future work on this compound. rsc.org

Combinatorial Chemistry and Library Synthesis for Drug Discovery

This compound is a valuable building block in combinatorial chemistry, a technique used to rapidly synthesize a large number of different but structurally related molecules. These collections of compounds, known as chemical libraries, are then screened for biological activity to identify potential drug candidates. The unique structural features of this compound, namely the reactive aminophenyl group and the rigid cyclopropyl moiety, make it an attractive scaffold for generating diverse molecular libraries.

The primary utility of this compound in library synthesis lies in its ability to serve as a versatile starting material. The amino group on the phenyl ring provides a convenient handle for a wide array of chemical transformations. This allows for the systematic introduction of various substituents and functional groups, leading to the creation of a library of derivatives with diverse physicochemical properties.

One common approach involves the acylation or sulfonylation of the amino group. By reacting this compound with a diverse set of carboxylic acids or sulfonyl chlorides, a library of amides or sulfonamides can be generated. This strategy allows for the exploration of the chemical space around the aminophenyl core, which can be crucial for optimizing interactions with a biological target.

Another strategy involves using the aminophenyl group to construct more complex heterocyclic systems. For instance, the amino group can be diazotized and then subjected to various coupling reactions to introduce a wide range of functionalities. Alternatively, it can participate in condensation reactions with dicarbonyl compounds to form heterocyclic rings, such as benzodiazepines or quinoxalines.

The cyclopropyl group, while less reactive, plays a crucial role in conferring conformational rigidity to the molecules in the library. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. The presence of the cyclopropyl ketone moiety also offers opportunities for further chemical modification, although these are generally less explored in the context of library synthesis.

The generation of compound libraries based on the this compound scaffold is often carried out using parallel synthesis techniques. In this approach, a large number of individual reactions are performed simultaneously in a spatially separated manner, such as in a multi-well plate. This allows for the efficient production of a large and diverse library of compounds for high-throughput screening.

While detailed research findings on the specific applications of libraries derived from this compound are often proprietary to the pharmaceutical companies that develop them, the principles of its use in combinatorial chemistry are well-established. The strategic combination of a versatile reactive handle (the amino group) and a conformationally constraining element (the cyclopropyl group) makes it a powerful tool in the quest for new therapeutic agents.

The following table provides a hypothetical example of a combinatorial library that could be generated from this compound. In this example, the amino group is acylated with a variety of carboxylic acids to produce a library of amides.

Reactant 1 Reactant 2 (Carboxylic Acid) Product (Amide Derivative)
This compoundAcetic acidN-(3-(cyclopropanecarbonyl)phenyl)acetamide
This compoundBenzoic acidN-(3-(cyclopropanecarbonyl)phenyl)benzamide
This compound4-Chlorobenzoic acid4-Chloro-N-(3-(cyclopropanecarbonyl)phenyl)benzamide
This compound2-Furoic acidN-(3-(cyclopropanecarbonyl)phenyl)furan-2-carboxamide
This compoundCyclohexanecarboxylic acidN-(3-(cyclopropanecarbonyl)phenyl)cyclohexanecarboxamide

Conclusion and Future Research Directions

Summary of Current Research Contributions and Gaps

Research specifically focused on (3-Aminophenyl)(cyclopropyl)methanone is sparse. The majority of available information is found in chemical databases, which confirm its structure and basic physicochemical properties. Its primary contribution to the scientific community thus far has been as a potential building block or intermediate in organic synthesis. The presence of a primary amine, a ketone, and a strained cyclopropyl (B3062369) ring offers multiple points for chemical modification, making it an attractive scaffold for the synthesis of more complex molecules.

Emerging Trends in this compound Research

While direct research trends are not observable due to the limited data, emerging trends in related fields hint at the potential future directions for this compound. The growing interest in cyclopropane-containing molecules in drug discovery is a significant driver. The cyclopropyl group is recognized for its ability to introduce conformational rigidity, improve metabolic stability, and enhance potency in bioactive molecules.

Another relevant trend is the exploration of aminophenyl ketones as privileged structures in medicinal chemistry. These motifs are present in a variety of compounds with diverse biological activities, including as kinase inhibitors. Given that aberrant kinase activity is implicated in numerous diseases, particularly cancer, the incorporation of the unique cyclopropyl moiety into an aminophenyl ketone scaffold could lead to the development of novel therapeutic agents with improved selectivity and efficacy.

Untapped Research Avenues and Overcoming Challenges in Synthesis and Application

The untapped potential of this compound lies in several key areas. A primary avenue for future research is the comprehensive evaluation of its biological activity. Screening this compound against a wide range of biological targets, such as kinases, G-protein coupled receptors, and enzymes, could uncover novel therapeutic applications.

Furthermore, its use as a versatile synthetic intermediate remains largely unexplored. The reactive nature of the cyclopropyl ring allows for various ring-opening and cycloaddition reactions, providing access to a diverse array of molecular architectures that would be challenging to synthesize through other means.

Challenges in Synthesis:

A key challenge in the synthesis of this compound and its derivatives is the controlled introduction of the cyclopropyl group and the management of functional group compatibility. While general methods for the synthesis of cyclopropyl ketones exist, optimizing these for this specific substitution pattern to achieve high yields and purity can be a hurdle. A potential synthetic strategy, adapted from the synthesis of the related compound (3-Aminophenyl)(morpholino)methanone, is outlined below:

StepReactionReagents and Conditions
1NitrationStarting with a suitable phenyl precursor, nitration to introduce a nitro group at the meta position.
2CyclopropanationReaction with a cyclopropanating agent to form the cyclopropyl ketone.
3ReductionReduction of the nitro group to the corresponding amine.

Overcoming these synthetic challenges will require careful optimization of reaction conditions and potentially the development of novel synthetic methodologies.

Potential for Novel Applications and Interdisciplinary Studies

The unique structural features of this compound open doors to a range of potential applications and interdisciplinary collaborations.

Medicinal Chemistry: As previously mentioned, its potential as a scaffold for kinase inhibitors is a promising area. The 3-amino group can serve as a handle for the introduction of various substituents to modulate binding affinity and selectivity for specific kinase targets.

Materials Science: The rigid structure and potential for polymerization through the amine functionality suggest that this compound could be a valuable monomer for the synthesis of novel polymers with unique thermal and mechanical properties.

Chemical Biology: The development of fluorescently labeled derivatives of this compound could lead to the creation of chemical probes to study biological processes. The cyclopropyl ketone moiety could also be explored for its potential as a covalent modifier of specific protein targets.

The following table summarizes the potential interdisciplinary research avenues:

FieldPotential Application
Medicinal ChemistryDevelopment of novel kinase inhibitors and other therapeutic agents.
Materials ScienceSynthesis of novel polymers with unique properties.
Chemical BiologyCreation of chemical probes and covalent modifiers for biological studies.
CatalysisUse as a ligand in the development of new catalysts.

Q & A

What are the common synthetic routes for (3-aminophenyl)(cyclopropyl)methanone, and how can reaction efficiency be optimized?

Level : Basic
Methodological Answer :
A standard route involves reacting 3-aminobenzonitrile derivatives with cyclopropylmagnesium bromide via nucleophilic acyl substitution. Optimization strategies include:

  • Catalyst selection : Use palladium-based catalysts (e.g., SiliaCat DPP-Pd) for cross-coupling reactions to improve yield .
  • Reaction conditions : Employ microwave irradiation (150°C, 40 min) to accelerate kinetics and reduce side products .
  • Purification : Utilize column chromatography (silica gel, hexane/ethyl acetate gradient) followed by preparative HPLC for high-purity isolation .
    Key Reference : reports a 25% yield in a two-step synthesis, highlighting the need for iterative optimization of stoichiometry and solvent systems.

How does the cyclopropyl group influence the compound's bioactivity and metabolic stability?

Level : Advanced
Methodological Answer :
The cyclopropyl ring enhances metabolic stability by reducing oxidative degradation in cytochrome P450 enzymes. To assess this:

  • In vitro assays : Perform microsomal stability tests (e.g., rat liver microsomes) to measure half-life .
  • Structure-activity relationship (SAR) studies : Compare analogues with/without cyclopropyl using inhibitory activity assays (e.g., JNK3 inhibition in neurons) .
  • Computational modeling : Use docking simulations (e.g., AutoDock Vina) to analyze hydrogen bonding interactions between the cyclopropyl moiety and target proteins .

What analytical techniques are recommended for characterizing this compound?

Level : Basic
Methodological Answer :

  • NMR spectroscopy : 1H and 13C NMR to confirm aromatic proton environments and cyclopropyl sp³ carbons .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., observed [M+H]+ 326.1 matches calculated) .
  • HPLC : Ensure >98% purity using a C18 column with UV detection at 254 nm .

How can computational methods predict the binding affinity of derivatives to biological targets?

Level : Advanced
Methodological Answer :

  • Molecular docking : Simulate ligand-receptor interactions (e.g., JNK3 protein) using software like Schrödinger Suite. Focus on the (S)-cyclopropyl configuration for optimal hydrogen bonding .
  • Molecular dynamics (MD) : Run 100-ns simulations (AMBER force field) to assess conformational stability of the cyclopropyl-enzyme complex .
  • Experimental validation : Correlate computational results with surface plasmon resonance (SPR) to measure binding kinetics (KD values) .

What are the challenges in purifying this compound, and how can they be addressed?

Level : Basic
Methodological Answer :

  • Challenge : Low solubility in polar solvents due to the hydrophobic cyclopropyl group.
  • Solution : Use mixed solvents (e.g., dioxane/water) during extraction .
  • Crystallization : Optimize solvent polarity (e.g., ethanol/water recrystallization) to obtain high-purity crystals .

What strategies are effective for introducing substituents on the aromatic ring to modulate pharmacological properties?

Level : Advanced
Methodological Answer :

  • Suzuki-Miyaura coupling : Introduce boronic acid substituents (e.g., trifluoromethyl groups) using Pd catalysts under inert conditions .
  • Microwave-assisted synthesis : Reduce reaction time for halogenated derivatives (e.g., 5-bromopyridin-3-yl analogues) .
  • Post-functionalization : Perform late-stage C–H activation (e.g., palladium-mediated β-functionalization of thiophenes) to diversify the aryl ring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.